![molecular formula C10H8ClN5O4S B13951619 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide typically involves the reaction of 6-chloro-5-nitropyrimidin-4-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The process can be summarized as follows:
Starting Materials: 6-chloro-5-nitropyrimidin-4-amine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The base (triethylamine) is added to the reaction mixture to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups on the pyrimidine ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, and benzenesulfonyl chloride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 4-[(6-chloro-5-aminopyrimidin-4-yl)amino]benzenesulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase isozymes.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase isozymes. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making the compound useful in the treatment of diseases such as glaucoma, epilepsy, and certain cancers.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-nitropyrimidin-4-amine: A precursor in the synthesis of the target compound.
Benzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
Uniqueness
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes. This specificity makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C10H8ClN5O4S |
|---|---|
Poids moléculaire |
329.72 g/mol |
Nom IUPAC |
4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H8ClN5O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H,13,14,15) |
Clé InChI |
DCTSAUVMCCOZNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


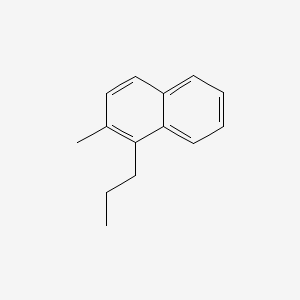
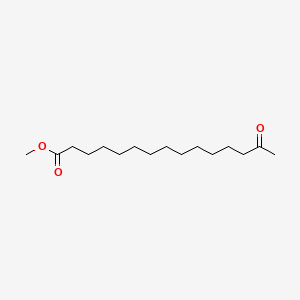
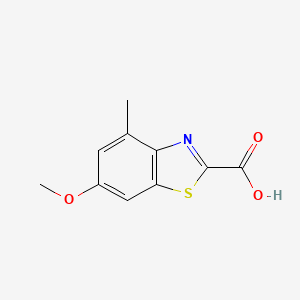
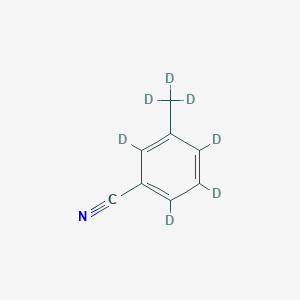

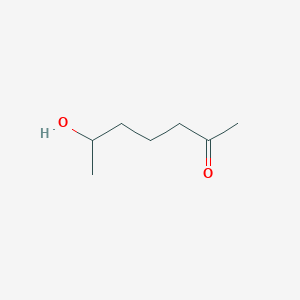
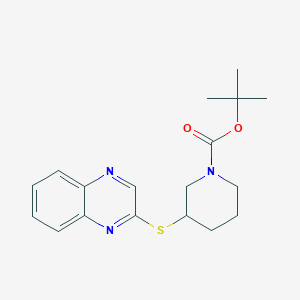
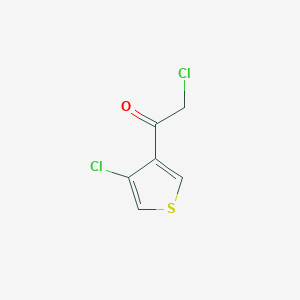
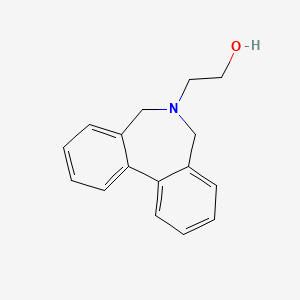
![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
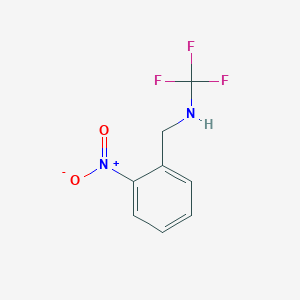

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
